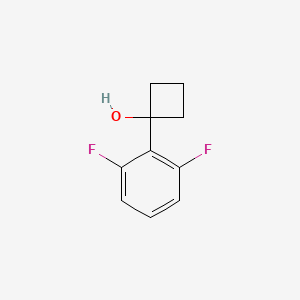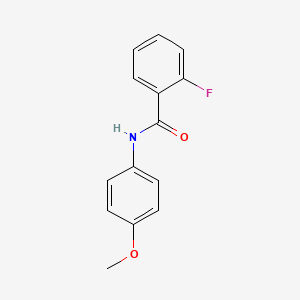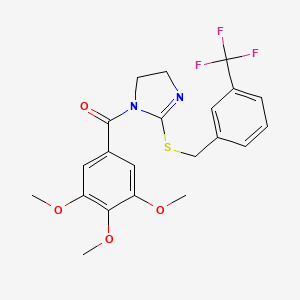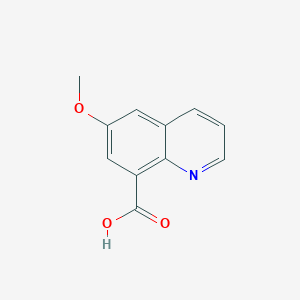
1-(2,6-Difluorophenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,6-Difluorophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H10F2O . It has a molecular weight of 184.19 . This compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2,6-Difluorophenyl)cyclobutan-1-ol” is 1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2 . The InChI Key is IABPSSJIZOJVSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2,6-Difluorophenyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 184.19 . The compound should be stored at 4°C .Aplicaciones Científicas De Investigación
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a variety of natural products that exhibit diverse pharmaceutical activities. The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutane structures, which are prevalent in drugs and drug prototypes with antibacterial, antiviral, and immunosuppressant properties . “1-(2,6-Difluorophenyl)cyclobutan-1-ol” can serve as a building block in the synthesis of such cyclobutane-containing compounds.
Medicinal Chemistry and Drug Design
In medicinal chemistry, cyclobutane motifs are crucial for the modulation and design of drug structures. They are used to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, Pfizer’s Xeljanz, a medication for rheumatoid arthritis, incorporates a cyclobutane structure for increased potency .
Aminolysis Reactions
The compound has been used in aminolysis reactions with various amines under conditions that favor high dielectric permittivity. This process is significant in the synthesis of pyrimidin-4(3H)-ones, which are important in pharmaceutical research .
Industrial Applications
While specific industrial applications of “1-(2,6-Difluorophenyl)cyclobutan-1-ol” are not detailed in the available literature, its role as a reference standard in pharmaceutical testing suggests its utility in quality control and assurance in the pharmaceutical industry .
Material Science
In material science, cyclobutanol derivatives like “1-(2,6-Difluorophenyl)cyclobutan-1-ol” could potentially be used in the development of new materials, given their structural uniqueness and chemical reactivity. However, specific applications in this field require further research and exploration.
Biochemistry Research
The compound’s role in biochemistry research is likely tied to its use in the synthesis of bioactive molecules. Its structural features could influence the study of biochemical pathways and the development of biochemical assays .
Environmental Applications
While direct environmental applications of “1-(2,6-Difluorophenyl)cyclobutan-1-ol” are not explicitly mentioned in the search results, its use in the synthesis of compounds with potential antibacterial and antiviral properties could have indirect environmental implications, such as in the treatment of water or development of environmentally-friendly biocides .
Analytical Chemistry
In analytical chemistry, “1-(2,6-Difluorophenyl)cyclobutan-1-ol” may be used as a standard in chromatographic methods to ensure the accuracy and precision of analytical measurements, particularly in the pharmaceutical industry .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, using protective gloves, protective clothing, and eye protection .
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABPSSJIZOJVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)cyclobutan-1-ol | |
CAS RN |
935287-84-6 |
Source


|
| Record name | 1-(2,6-difluorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2874798.png)
![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)
![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)



![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)
![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)
![3-methyl-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2874810.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2874812.png)
![4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide](/img/structure/B2874813.png)